2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide
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Overview
Description
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using hydrazine derivatives.
Final Assembly: The final compound is obtained by coupling the pyrazole derivative with a suitable butanamide precursor under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antimicrobial properties.
N3-(Substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Evaluated for anti-tubercular activity.
Uniqueness
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide stands out due to its specific substitution pattern on the pyrazole ring, which may confer unique pharmacological properties and enhance its efficacy in certain applications .
Biological Activity
2-Amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound belonging to the pyrazole derivatives family. Its unique structure, characterized by an amino group, a butanamide chain, and a substituted pyrazole ring, makes it a subject of interest in various biological and medicinal research fields. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₈ClN₃O. The presence of a chlorine atom and a methyl group on the pyrazole ring contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell signaling pathways, leading to effects such as:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anticancer Properties : Inhibiting cell proliferation in cancer cell lines by targeting specific pathways related to tumor growth.
Biological Activity Studies
Numerous studies have investigated the biological activities associated with this compound. Below is a summary of key findings:
Case Studies
- Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Research : A study focused on the compound's effects on human cancer cell lines revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer therapies.
Properties
Molecular Formula |
C8H13ClN4O |
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Molecular Weight |
216.67 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)4-12-13(5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14) |
InChI Key |
YTGGAAMUUMXWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(C(=O)N)N)Cl |
Origin of Product |
United States |
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